![molecular formula C10H9N3O2 B3337815 7-环丙基吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 832114-69-9](/img/structure/B3337815.png)

7-环丙基吡唑并[1,5-a]嘧啶-2-羧酸

描述

“7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are explored as inhibitors of membrane-bound pyrophosphatase (mPPase), offering a new approach in the fight against pathogenic protozoan parasites .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The synthetic transformations involving this motif represent a research priority regarding process efficiency, environmental impact, and the study of its multiple applications .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

The molecular formula of “7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is C10H9N3O2 . The average mass is 203.197 Da and the monoisotopic mass is 203.069473 Da .科学研究应用

合成技术和化学反应

- 区域选择性合成:已经研究了 7-取代吡唑并[1,5-a]嘧啶-3-羧酰胺的合成,包括 7-环丙基吡唑并[1,5-a]嘧啶-2-羧酸的衍生物。该过程涉及用 POCl3 处理特定的中间体,然后在 Pd 催化剂存在下与胺、苯甲醇和苯硼酸进行后续反应,得到各种 7-取代衍生物 (Drev 等,2014)。

生物医学研究

- 抑制活性:与 7-环丙基吡唑并[1,5-a]嘧啶-2-羧酸密切相关的 novel 2-苯胺基吡唑并[1,5-a]嘧啶衍生物已经合成并评估了它们抑制 c-Src 激酶的能力,显示出治疗急性缺血性卒中的潜力 (Mukaiyama 等,2007)。

抗菌应用

- 抗菌活性:甲基-7-芳基(杂芳基)-6-(2-噻吩基)-4,7-二氢四唑并[1,5-a]嘧啶-5-羧酸酯,其结构与 7-环丙基吡唑并[1,5-a]嘧啶-2-羧酸相关,已被合成并显示出抗菌特性 (Gein 等,2009)。

新型衍生物和应用

- 丙型肝炎病毒抑制:一种新型的 7-氨基吡唑并[1,5-a]嘧啶衍生物(与 7-环丙基吡唑并[1,5-a]嘧啶-2-羧酸相似)已被发现是一种有效的丙型肝炎病毒 (HCV) 抑制剂 (Hwang 等,2012)。

其他应用

- 荧光团的合成:研究表明,与主题化合物相关的 3-甲酰基吡唑并[1,5-a]嘧啶可用作制备功能性荧光团的战略中间体,突出了它们在材料科学中的潜在用途 (Castillo 等,2018)。

作用机制

Pyrazolo[1,5-a]pyrimidines are explored as inhibitors of membrane-bound pyrophosphatase (mPPase), offering a new approach in the fight against pathogenic protozoan parasites . mPPases are absent in humans, but essential for many protists as they couple pyrophosphate hydrolysis to the active transport of protons or sodium ions across acidocalcisomal membranes .

属性

IUPAC Name |

7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)7-5-9-11-4-3-8(6-1-2-6)13(9)12-7/h3-6H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVLKCCLXCOOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NC3=CC(=NN23)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

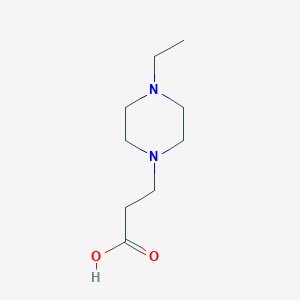

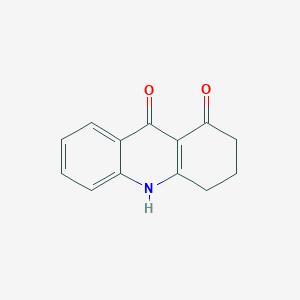

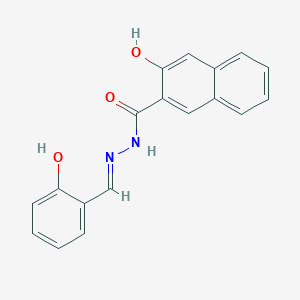

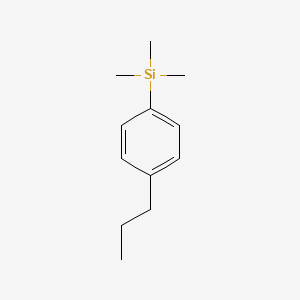

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B3337770.png)

![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3337809.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3337823.png)

![Methyl 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B3337836.png)